2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT
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Overview
Description
2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT is a chemical compound with the molecular formula C17H37N2O7P and a molecular weight of 412.46 g/mol . It is a derivative of 2-deoxyribose, a sugar molecule that is a key component of DNA. This compound is often used in biochemical research, particularly in studies involving nucleosides and nucleotides .
Mechanism of Action
Target of Action
The primary target of 2-Deoxy-α-D-ribose 1-phosphate di(monocyclohexyl-ammonium) salt is thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of pyrimidines .
Mode of Action
The compound interacts with thymidine phosphorylase, influencing its activity
Biochemical Pathways
The compound is involved in the pyrimidine metabolism pathway . By interacting with thymidine phosphorylase, it can affect the breakdown and synthesis of pyrimidines . The downstream effects of these changes on cellular processes are complex and depend on the specific cellular context.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The compound’s action on thymidine phosphorylase can influence processes such as angiogenesis in tumor cells . It is also used in the organic synthesis of 2′-deoxynucleosides such as cladribine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Deoxy-α-D-ribose 1-phosphate di(monocyclohexyl-ammonium) salt. For instance, its stability may be affected by temperature, as it is recommended to be stored at −20°C . The compound’s action and efficacy can also be influenced by the specific biological environment in which it is used, including the presence of other molecules and the pH of the environment.
Biochemical Analysis
Biochemical Properties
2-Deoxy-alpha-D-ribose 1-phosphate Di(monocyclohexyl-ammonium) Salt interacts with several enzymes and proteins. It is used to identify and characterize thymidine phosphorylase, platelet-derived endothelial cell growth factor (PD-ECGF), and gliostatin . The nature of these interactions is crucial for the compound’s role in biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT typically involves the phosphorylation of 2-deoxyribose followed by the formation of the di(monocyclohexyl-ammonium) salt. The process can be carried out enzymatically or chemically .
Enzymatic Preparation: This method involves the use of enzymes to catalyze the phosphorylation of 2-deoxyribose.
Chemical Synthesis: This method involves the direct chemical phosphorylation of 2-deoxyribose using reagents such as phosphoric acid or phosphoryl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic or chemical synthesis processes. The choice of method depends on factors such as cost, yield, and purity requirements .
Chemical Reactions Analysis
Types of Reactions
2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-deoxy-D-ribonic acid, while reduction may produce 2-deoxy-D-ribitol .
Scientific Research Applications
2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT has several scientific research applications:
Chemistry: It is used in the synthesis of nucleosides and nucleotides, which are essential for DNA and RNA studies.
Biology: The compound is used to study metabolic pathways involving nucleotides and nucleosides.
Industry: The compound is used in the production of various biochemical reagents and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
2-Deoxyribose 5-phosphate sodium salt: Another phosphorylated derivative of 2-deoxyribose, used in similar biochemical applications.
2-Deoxy-D-ribose: A non-phosphorylated form of 2-deoxyribose, used in the synthesis of nucleosides.
D-Ribose 5-phosphate disodium salt: A phosphorylated form of ribose, used in nucleotide synthesis.
Uniqueness
2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT is unique due to its specific structure, which includes the di(monocyclohexyl-ammonium) salt form. This structure provides distinct solubility and stability properties, making it particularly useful in certain biochemical and industrial applications .
Properties
CAS No. |
102783-28-8 |
---|---|
Molecular Formula |
C17H37N2O7P |
Molecular Weight |
412.46 |
Origin of Product |
United States |
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